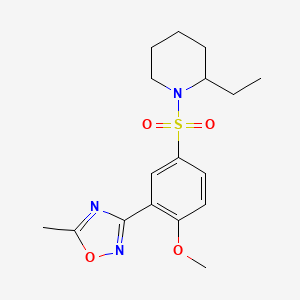
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide, commonly known as CMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMI belongs to the class of isonicotinamide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of CMI is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and Akt/mTOR pathways. In addition, CMI has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
CMI has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In addition, CMI has been shown to possess neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using CMI in lab experiments is its broad range of biological activities, which makes it a potential candidate for various therapeutic applications. In addition, CMI is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using CMI in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for CMI research, including the development of novel analogs with improved bioavailability and efficacy, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, CMI is a synthetic compound that possesses a wide range of biological activities and has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMI have been discussed in this paper. Further research is needed to fully understand the potential of CMI as a therapeutic agent.
合成法
The synthesis of CMI involves the reaction of 2-hydroxy-7-methylquinoline with isonicotinoyl chloride in the presence of a base, followed by the addition of cyclohexylamine. The resulting product is then purified by recrystallization to obtain pure CMI.
科学的研究の応用
CMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, CMI has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer progression. In inflammation research, CMI has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells. In neurodegenerative disorder research, CMI has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-8-18-14-19(22(27)25-21(18)13-16)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h7-14,20H,2-6,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVWLFSBAFBZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

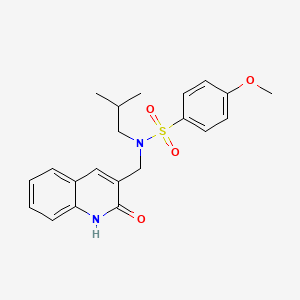
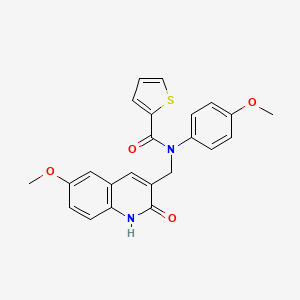

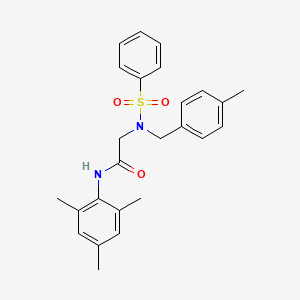
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

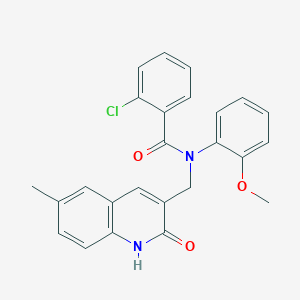

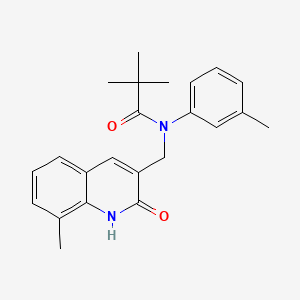
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)


